molecular formula C9H8BrNO3 B2636536 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1782214-72-5

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2636536
CAS No.: 1782214-72-5
M. Wt: 258.071
InChI Key: QQKLGBQPJMUBSI-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 1st position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable pyridine precursor followed by cyclopropylation and carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The cyclopropyl group can be introduced via a cyclopropylation reaction using cyclopropyl halides under basic conditions. The carboxylation step often involves the use of carbon dioxide or carboxylating agents under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropylation steps to enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties .

Properties

IUPAC Name

5-bromo-1-cyclopropyl-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-5-3-7(9(13)14)8(12)11(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKLGBQPJMUBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=C(C2=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782214-72-5
Record name 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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